molecular formula C9H10N4O B13070024 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde

1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13070024
M. Wt: 190.20 g/mol
InChI Key: QLCMVFGOABSGPH-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a formyl group at the 4-position and a pyrazole substituent at the 5-position. Pyrazole derivatives are widely studied for their structural diversity and biological activities, including antimicrobial, anti-inflammatory, and agrochemical applications . The synthesis of such compounds typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like 1,3-dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde are synthesized via the reaction of 5-chloro-pyrazole precursors with phenols under basic conditions . The presence of the aldehyde group enhances reactivity, enabling further derivatization for drug discovery .

Properties

IUPAC Name

1,3-dimethyl-5-pyrazol-1-ylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-7-8(6-14)9(12(2)11-7)13-5-3-4-10-13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCMVFGOABSGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)N2C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1,3-dimethyl-5-pyrazolone with appropriate reagents. One common method involves the chlorination of 1,3-dimethyl-5-pyrazolone followed by acylation with suitable aldehydes . The reaction conditions often include the use of catalysts such as aluminum chloride and solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes classical carbonyl reactions. Key examples include:

Hydrazone Formation
Reacts with hydrazines to form hydrazone derivatives, which show enhanced biological activity:

text
RCHO + R'NHNH₂ → RCH=NNHR' + H₂O

Example : Reaction with semicarbazide yields semicarbazone derivatives used as antimicrobial agents .

Schiff Base Synthesis
Forms imines with primary amines under mild acidic conditions:

text
RCHO + R''NH₂ → RCH=NR'' + H₂O

Reported yields range from 65-85% depending on amine nucleophilicity .

Cyclization and Heterocycle Formation

The compound participates in intramolecular cyclization due to its dual pyrazole rings:

Pyrazolo[3,4-d]pyrimidine Synthesis
Reacts with guanidine derivatives under basic conditions to form fused heterocycles:

ReactantConditionsProductYieldRef.
Guanidine nitrateKOH/EtOH, reflux (4h)Pyrazolo[3,4-d]pyrimidin-4-amine72%
ThioureaHCl (cat.), H₂O/EtOH6-Mercaptopyrazolo-pyrimidine68%

Mechanism involves nucleophilic attack at the aldehyde followed by ring closure .

Nucleophilic Substitution

The pyrazole nitrogen atoms participate in alkylation/acylation:

Methylation at N-1 Position

text
Pyrazole + CH₃I → N-methylpyrazole derivative

Key Data :

  • Solvent: DMF, 0°C → RT

  • Yield: 89% (confirmed by ¹H NMR loss of NH signal) .

Oxidation and Reduction

Oxidation :
The aldehyde oxidizes to carboxylic acid using KMnO₄:

text
RCHO → RCOOH

Conditions : Pyridine/H₂O, 60°C, 3h → 78% yield .

Reduction :
NaBH₄ reduces the aldehyde to primary alcohol:

text
RCHO → RCH₂OH

Efficiency : >90% conversion (GC-MS analysis) .

Cross-Coupling Reactions

Participates in Suzuki-Miyaura coupling via halogenated intermediates:

Halogenation AgentCoupling PartnerCatalystYieldApplicationRef.
NBS (CCl₄)Phenylboronic acidPd(PPh₃)₄82%Anticancer analogs
I₂ (H₂SO₄)4-PyridylboronatePd(OAc)₂/XPhos76%MAO-B inhibitors

Biological Activity Correlations

Derivatives show structure-activity relationships (SAR):

Derivative TypeIC₅₀ (μM)TargetPotency vs StandardRef.
Hydrazone (R=4-ClPh)0.19BRAF kinase3× sorafenib
Thiosemicarbazone1.4E. coli2× ampicillin
Pyrazolo-pyrimidine0.04A549 lung cancer5× cisplatin

Industrial-Scale Optimization

Key parameters for large-scale synthesis:

ParameterOptimal ValueImpact on Yield
Reaction Temp60-65°C+15% vs RT
SolventDCE92% purity
Catalyst Loading5 mol% Zn(OTf)₂89% conversion

Data compiled from pilot studies using DoE methodologies .

This compound's versatility in forming pharmacologically active derivatives and complex heterocycles makes it invaluable in medicinal chemistry and materials science. Recent advances focus on photocatalytic C-H functionalization to access novel analogs .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde exhibits promising antitumor properties. For instance, it has been evaluated for its efficacy against various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation and survival .

Agricultural Applications

Pesticide Development
The compound has been investigated as a potential pesticide due to its ability to disrupt the metabolic processes of pests. Its pyrazole moiety is particularly effective in targeting insect neurotransmitter systems.

Data Table: Efficacy Against Common Pests

Pest TypeEfficacy (%)Concentration (mg/L)Reference
Aphids85100
Whiteflies78150
Spider Mites90200

Materials Science

Polymer Synthesis
In materials science, 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown to improve stability and performance under various environmental conditions.

Case Study:
Research published in Polymer Science demonstrated that polymers synthesized with this compound exhibited increased tensile strength and thermal resistance compared to traditional polymers. The study highlighted its potential for applications in coatings and composite materials .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to structurally related pyrazole-4-carbaldehydes with variations in substituents at the 5-position:

Compound Name Substituent at 5-Position Molecular Formula Key Features
Target Compound 1H-pyrazol-1-yl C₉H₁₀N₄O Bifunctional pyrazole scaffold; potential for hydrogen bonding
1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde 3-methylphenoxy C₁₃H₁₄N₂O₂ Dihedral angle: 86.5° (pyrazole vs. phenyl); weak C–H⋯O interactions
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Phenoxy C₁₇H₁₄N₂O₂ Planar pyrazole ring; dihedral angles: 73.67° (phenyl) and 45.99° (phenoxy)
1,3-Dimethyl-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde Morpholinyl C₁₀H₁₅N₃O₂ Enhanced solubility due to morpholine; antimicrobial potential

Key Observations :

  • Spatial Arrangement: The dihedral angles between the pyrazole core and substituents influence molecular packing and intermolecular interactions. For example, the 3-methylphenoxy derivative exhibits a larger dihedral angle (86.5°) compared to the phenoxy analog (73.67°), affecting crystallinity .
  • Electronic Effects : Electron-withdrawing groups (e.g., formyl) enhance reactivity for further functionalization, while electron-donating groups (e.g., morpholinyl) improve solubility .

Activity Trends :

  • Substitution with heterocycles (e.g., furan, thiophene) at the 3-position significantly boosts antimicrobial potency, as seen in derivatives like 5a .
  • The aldehyde group in formyl-pyrazoles enhances DNA gyrase inhibition, critical for antibacterial effects .

Biological Activity

1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde, also known by its CAS number 1183909-10-5, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₀H₁₂N₄O
Molecular Weight 204.23 g/mol
IUPAC Name 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde
CAS Number 1183909-10-5
Appearance Powder

Synthesis

The synthesis of 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde typically involves the reaction of suitable pyrazole derivatives under controlled conditions. Recent literature suggests various synthetic pathways that yield this compound with high purity and yield .

Antitumor Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antitumor properties. Specifically, studies have shown that 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro studies have demonstrated that this compound can induce apoptosis in these cancer cells, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. It acts as a selective COX-2 inhibitor, which is crucial for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. In vivo studies have shown promising results in models of acute inflammation .

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory activities, 1,3-Dimethyl-5-(1H-pyrazol-1-YL)-1H-pyrazole-4-carbaldehyde exhibits antimicrobial properties against various bacterial strains:

  • Escherichia coli
  • Staphylococcus aureus

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

  • Anticancer Efficacy : A study involving the treatment of breast cancer cells with this compound showed a reduction in cell viability by over 70% at concentrations as low as 10 µM after 48 hours of exposure .
  • Inflammation Models : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant decrease in paw swelling compared to control groups .
  • Microbial Inhibition : Testing against clinical isolates of E. coli revealed that the compound inhibited bacterial growth at MIC values comparable to standard antibiotics .

Q & A

Q. Critical Factors for Optimization :

  • Catalyst Choice : K₂CO₃ provides higher yields (~75–85%) compared to NaOH due to milder basicity .
  • Solvent : Polar aprotic solvents (DMSO) enhance nucleophilic substitution efficiency .
  • Temperature : Prolonged reflux (6+ hours) ensures complete substitution but may risk decomposition.

Q. Table 1: Comparison of Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1POCl₃/DMF, 90°C, 5h78>95%
21H-pyrazole/K₂CO₃/DMSO, reflux, 6h8293%

Basic: How can spectroscopic techniques (NMR, IR, X-ray crystallography) be systematically applied to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aldehyde protons appear at δ 9.8–10.2 ppm. Pyrazole ring protons (N–CH₃) resonate at δ 2.3–2.6 ppm .
    • Aromatic protons (pyrazolyl substituents) show splitting patterns between δ 7.2–8.1 ppm .
  • IR : Strong carbonyl (C=O) stretch at 1680–1700 cm⁻¹ and C–N stretches at 1520–1560 cm⁻¹ .
  • X-ray Crystallography : Resolves planarity of the pyrazole ring and dihedral angles between substituents (e.g., 73.67° between pyrazole and phenyl rings) .

Validation Tip : Cross-reference crystallographic data (e.g., bond lengths: C=O ~1.22 Å) with DFT calculations to confirm structural assignments .

Advanced: How can researchers resolve contradictions in reported spectral data or crystal structure parameters for pyrazole-4-carbaldehyde derivatives?

Methodological Answer:
Contradictions often arise from:

  • Solvent Effects : NMR shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Polymorphism : Different crystal packing (e.g., C–H···π interactions vs. hydrogen bonding) alters XRD parameters .

Q. Resolution Strategies :

Standardized Characterization : Use identical solvents/temperatures for NMR.

Computational Validation : Compare experimental XRD data with DFT-optimized structures (RMSD <0.05 Å confirms reliability) .

Thermal Analysis : DSC/TGA can detect polymorphic transitions affecting spectral reproducibility.

Advanced: What strategies are effective in designing multi-step syntheses of pyrazole-fused heterocyclic systems using this compound as a building block?

Methodological Answer:
Key Reactions :

  • Cyclocondensation : React the aldehyde group with hydrazines or amines to form pyrazolo[3,4-c]pyrazoles (e.g., using hydrazine hydrate in ethanol under reflux) .
  • Cross-Coupling : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 5-position .

Q. Case Study :

  • Step 1 : Synthesize 5-azido derivative via diazotization (NaN₃, HCl).
  • Step 2 : React with hydrazine hydrate to form fused pyrazolo[3,4-c]pyrazole (70% yield, confirmed by HRMS) .

Q. Table 2: Reaction Outcomes for Fused Systems

Fused SystemReagentsYield (%)ApplicationReference
Pyrazolo[3,4-c]pyrazoleHydrazine hydrate, I₂68Antimicrobial agents
Thieno[2,3-c]pyrazoleLawesson’s reagent72Optoelectronic materials

Advanced: What computational approaches (DFT, molecular docking) are suitable for predicting the reactivity and bioactivity of this compound?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV correlates with reactivity) .
    • Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., aldehyde carbon as electrophilic center) .
  • Molecular Docking :
    • Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). Pyrazole rings show π-π stacking with Tyr385 (binding energy: −8.2 kcal/mol) .

Validation : Compare docking scores with experimental IC₅₀ values (e.g., antimicrobial assays) to refine predictive models .

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